molecular formula C12H14BrN3O B8444605 3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-ethoxy-phenylamine

3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-ethoxy-phenylamine

Cat. No.: B8444605
M. Wt: 296.16 g/mol
InChI Key: ZAKMYESUCWXQLF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-ethoxy-phenylamine is a useful research compound. Its molecular formula is C12H14BrN3O and its molecular weight is 296.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

3-(4-bromo-2-methylpyrazol-3-yl)-4-ethoxyaniline

InChI

InChI=1S/C12H14BrN3O/c1-3-17-11-5-4-8(14)6-9(11)12-10(13)7-15-16(12)2/h4-7H,3,14H2,1-2H3

InChI Key

ZAKMYESUCWXQLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C2=C(C=NN2C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-ethoxy-phenylamine was prepared in a similar manner as described in Example 1.1 using 4-bromo-5-(2-ethoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole, SnCl2.2H2O in EtOH [0.225 g, 0.76 mmol, 81% for three steps from 2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenol]. LCMS m/z (%)=296 (M+H79Br, 100), 298 (M+H81Br, 98). 1H NMR (400 MHz, CDCl3) δ: 7.52 (s, 1H), 6.86 (d, J=8.7 Hz, 1H), 6.77 (dd, J=2.2, 8.5 Hz, 1H), 6.62 (d, J=2.3 Hz, 1H), 3.82-4.00 (m, 2H), 3.73 (s, 3H), 3.24-3.58 (broad s, 2H), 1.24 (t, J=6.8 Hz, 3H).
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Synthesis routes and methods II

Procedure details

4-Bromo-5-(2-ethoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole: The crude reaction mixture of 5-(2-ethoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole was treated with NBS in DMF, in a similar manner as described in Example 1.1, Step D, provided brominated compound 4-bromo-5-(2-ethoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole. It was reduced directly to the aniline as described in this example above. LCMS m/z (%)=326 (M+H79Br, 88), 328 (M+H81Br, 100). 1H NMR (400 MHz, CDCl3) δ: 8.38 (dd, J=2.7, 9.2 Hz, 1H), 8.22 (d, J=2.7 Hz, 1H), 7.59 (s, 1H), 7.11 (d, J=9.2 Hz, 1H), 4.14-4.32 (m, 2H), 3.76 (s, 3H), 1.43 (t, J=6.8 Hz, 3H).
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